2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide
Overview
Description
2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazolidine ring and an aminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 2-aminoethylamine with carbon disulfide in the presence of an oxidizing agent.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can participate in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its interaction with biological macromolecules can provide insights into various biological processes.
Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets can be explored for therapeutic purposes.
Industry: In industry, this compound can be used in the production of polymers, coatings, and other materials. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism by which 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological or chemical outcomes. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
2-Aminoethanol: Similar in structure but lacks the thiadiazolidine ring.
1,2,5-Thiadiazolidine: Similar ring structure but different substituents.
Ethanol, 2-[(2-aminoethyl)amino]-: Similar aminoethyl group but different functional groups.
Uniqueness: 2-(2-Aminoethyl)-1,2,5-thiadiazolidine 1,1-dioxide is unique due to its combination of the thiadiazolidine ring and the aminoethyl group, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2S/c5-1-3-7-4-2-6-10(7,8)9/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCDQHACYWYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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